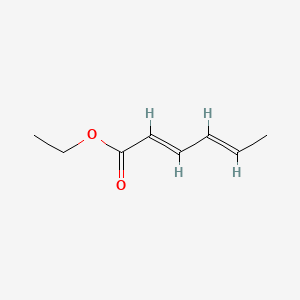
Dysprosiumoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium Oxide is a sesquioxide compound of the rare earth metal dysprosium . It appears as a pastel yellowish-greenish, slightly hygroscopic powder . It has specialized uses in ceramics, glass, phosphors, lasers, as a Faraday rotator, and dysprosium metal halide lamps .
Synthesis Analysis
Dysprosium Oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel . Another approach is the hydrothermal synthesis .Molecular Structure Analysis
Dysprosium Oxide takes a cubic crystal structure below 1870 °C and monoclinic and/or hexagonal structures above this temperature . X-ray diffraction analysis revealed that all films exhibited a monoclinic CuO structure with a preference for the (111) crystallographic plane .Chemical Reactions Analysis
Dysprosium Oxide can react with acids to produce the corresponding dysprosium (III) salts . The reaction is as follows: Dy2O3 + 6 HCl → 2 DyCl3 + 3 H2O .Physical And Chemical Properties Analysis
Dysprosium Oxide has a molar mass of 372.998 g/mol and a density of 7.80 g/cm3 . It is highly insoluble and thermally stable . It is electropositive, and its oxidation state is +3 . It tarnishes slowly in a humid atmosphere .Aplicaciones Científicas De Investigación
Detection of Tetracycline in Milk
- Application : Dysprosium fluorescent probes are used for detecting tetracycline hydrochloride in milk, showcasing high selectivity and recovery rates in treated milk samples (Wang Manl, 2014).
Improving Adherence in Alloys
- Application : Dysprosium improves the adherence of Al_2O_3/NiAl interface, essential in materials science for enhancing the performance of alloys (Tian Zhang et al., 2013).
Demand in Green Energy Technologies
- Application : Dysprosium's role in green energy technologies, particularly in electric vehicles and wind turbines, is crucial due to its use in permanent magnets (Sander Hoenderdaal et al., 2013).
Gate Oxide in Semiconductors
- Application : Dysprosium scandate (DyScO_3) thin films are used as alternative amorphous gate oxides in semiconductor technology (Reji Thomas et al., 2006).
Manufacturing of Nanoparticles
- Application : Manufacture of Dy_2O_3 nanoparticles using combustion methods, with applications in photoluminescence and structural characterization (A. Zelati et al., 2013).
Nanorod Synthesis
- Application : Synthesis of dysprosium hydroxide and oxide nanorods, demonstrating the influence of temperature on their formation (X. Song et al., 2008).
Thin Film Properties
- Application : Studying the structural and optical properties of dysprosium oxide thin films, used in various optical and electronic devices (M. Al-Kuhaili, S. Durrani, 2014).
Gas Sensing
- Application : Dysprosium doping in SnO_2 thin films enhances gas sensing properties, useful in environmental monitoring (K. Bose et al., 2020).
Selective Adsorption
- Application : Use of dysprosium in constructing ionic imprinted cellulose nanocrystal aerogels for selective adsorption of rare earth elements (Xudong Zheng et al., 2021).
Conductivity Enhancement
- Application : Enhancing conductivity in electrolytes through dysprosium and tungsten-stabilized bismuth oxide (D. Jung et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
oxo(oxodysprosiooxy)dysprosium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQFUUYNQFMIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Dy]O[Dy]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)






